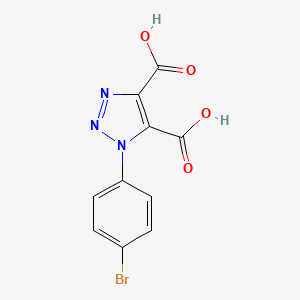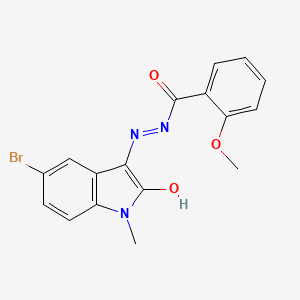
N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as CEP-1347, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have neuroprotective effects and has been investigated for its potential use in treating neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide involves its inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is involved in cell death and has been implicated in the pathogenesis of neurodegenerative diseases. By inhibiting this pathway, this compound can protect neurons from degeneration and promote their survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to protect neurons from degeneration and promote their survival. It can also improve motor function in animal models of Parkinson's disease. Additionally, this compound has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It has also been found to have neuroprotective effects and has been investigated for its potential therapeutic applications in neurodegenerative diseases. One limitation of using this compound is that it may not be effective in all cases and may have limited efficacy in certain types of neurodegenerative diseases.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide. One area of research is to investigate its potential use in other neurodegenerative diseases, such as Alzheimer's disease or Huntington's disease. Another area of research is to develop more potent and selective inhibitors of the JNK signaling pathway. Additionally, research could focus on identifying biomarkers that could be used to predict the efficacy of this compound in individual patients.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide involves several steps. The starting material is piperidine, which is reacted with 4-fluorobenzyl chloride to form the intermediate 4-fluorobenzylpiperidine. This intermediate is then reacted with 3,4-dimethylphenyl isocyanate to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. It has been found to have neuroprotective effects and has been investigated for its potential use in treating Parkinson's disease. Studies have shown that this compound can protect dopaminergic neurons from degeneration and can improve motor function in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O/c1-15-3-8-20(13-16(15)2)23-21(25)18-9-11-24(12-10-18)14-17-4-6-19(22)7-5-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITGTOUYPZKWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6107057.png)
![cyclopentyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6107068.png)
![2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6107069.png)
![1-[4-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6107076.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B6107091.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(2,3,4-trimethoxybenzoyl)piperidine](/img/structure/B6107094.png)
![N-(tert-butyl)-2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B6107101.png)
![2-{2-[3-(hydroxymethyl)-3-(3-methoxybenzyl)-1-piperidinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6107110.png)
![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6107123.png)
![2-(4-{[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6107131.png)

![N,N'-{[(4,6,7-trimethyl-2-quinazolinyl)amino]methylylidene}dipropanamide](/img/structure/B6107135.png)
